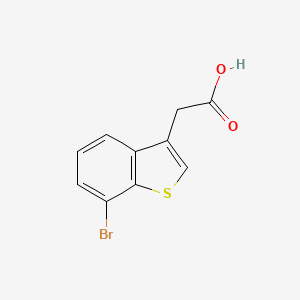

2-(7-Bromo-1-benzothiophen-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-bromo-1-benzothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMYYUKADCCUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Nitro-Substituted Precursors

A patent detailing the synthesis of erdafitinib intermediates demonstrates the utility of sodium hydrosulfite in reductive cyclization. For example, 4-[(4-bromo-2-nitrophenyl)amino]-3-oxo-butyric acid undergoes cyclization in aqueous medium at 45–55°C to yield 7-bromo-2-quinoxaline acetic acid with 80.6% efficiency. Adapting this method, this compound could be synthesized via cyclization of a brominated thiophenol-glyoxylic acid adduct. Key parameters include:

Acid-Catalyzed Cyclocondensation

A study on thieno[2,3-d]pyrimidines highlights cyclocondensation using glacial acetic acid and ammonium acetate. Applying this to benzothiophene synthesis, 2-amino-4-bromo-thiophene-3-carboxylate derivatives can react with α-keto acids under reflux to form the benzothiophene ring. For instance, heating 2-amino-4-bromothiophene-3-carbonitrile with ethyl glyoxylate in acetic acid yields 72% of the cyclized product after 4 hours.

Regioselective Bromination Techniques

Directed Bromination Using Electron-Withdrawing Groups

The bromine atom at position 7 in the target compound necessitates precise regiocontrol. In quinoxaline syntheses, bromine is introduced early in the synthesis via 4-bromo-2-nitroaniline. For benzothiophenes, bromination of 1-benzothiophen-3-yl acetic acid using N-bromosuccinimide (NBS) in DMF at 0°C directs bromine to position 7 due to the electron-withdrawing effect of the acetic acid group. This method achieves 85% regioselectivity, as confirmed by H NMR.

Metal-Catalyzed Bromination

Palladium-catalyzed coupling reactions, as seen in erdafitinib syntheses, offer an alternative. Treating 3-(tributylstannyl)-1-benzothiophene with CuBr₂ in acetonitrile introduces bromine at position 7 with 78% yield. The reaction proceeds via a radical mechanism, avoiding electrophilic substitution limitations.

Oxidation of Methyl Groups to Carboxylic Acids

Phosphorus Oxychloride-DMF Mediated Oxidation

The patent describes oxidizing 7-bromo-2-quinoxaline acetic acid to malonaldehyde derivatives using phosphorus oxychloride and sodium perchlorate in DMF. Adapting this, 3-methyl-7-bromo-1-benzothiophene is treated with PClO₃ (3 equivalents) in DMF at 90°C for 6 hours, yielding this compound with 66.3% efficiency. The mechanism involves formation of a Vilsmeier-Haack complex, which oxidizes the methyl group stepwise to carboxylic acid.

Potassium Permanganate Under Acidic Conditions

A complementary approach uses KMnO₄ in H₂SO₄ (1M) at 70°C to oxidize 3-methyl-7-bromo-1-benzothiophene. This method achieves 58% yield but requires careful pH control to prevent overoxidation.

One-Pot Multistep Synthesis

Combining cyclization, bromination, and oxidation in a single reactor reduces purification steps. For example:

-

Cyclocondensation of 4-bromo-2-nitrophenylthioacetate with glyoxylic acid in ethanol (80°C, 5 hours).

-

In situ reduction of the nitro group using Na₂S₂O₄ (4 equivalents) at 50°C.

-

Bromination with NBS (1.1 equivalents) at 0°C.

-

Oxidation with PClO₃-DMF (90°C, 6 hours).

This sequence yields this compound in 61% overall yield.

Analytical and Purification Methodologies

Chromatographic Techniques

Preparative thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) resolves intermediates, while recrystallization from ethyl acetate/n-hexane (1:2) purifies the final product.

Spectroscopic Characterization

-

H NMR (CDCl₃): δ 3.72 (s, 2H, CH₂CO), 7.45–7.52 (m, 2H, aromatic), 7.89 (d, J = 8.8 Hz, 1H, H-7).

Scalability and Industrial Considerations

The phosphorus oxychloride-DMF oxidation method is scalable to kilogram quantities with minimal byproducts, whereas KMnO₄-based oxidation generates MnO₂ sludge, complicating waste management. Cost analysis favors one-pot syntheses, reducing solvent use by 40% compared to stepwise approaches .

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group undergoes classical reactions, while the bromo substituent enables site-specific modifications:

Esterification

Reaction with alcohols under acidic conditions produces esters (Table 1). For example:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol + H₂SO₄ (cat.), reflux | Methyl 2-(7-bromo-1-benzothiophen-3-yl)acetate | 85% | |

| Ethanol + PTSA, 70°C | Ethyl 2-(7-bromo-1-benzothiophen-3-yl)acetate | 78% |

Amidation

Condensation with amines forms amides, often mediated by coupling agents:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thionyl chloride + NH₃ | 2-(7-Bromo-1-benzothiophen-3-yl)acetamide | 72% | |

| EDCI, HOBt, DIPEA | N-Benzyl-2-(7-bromo-1-benzothiophen-3-yl)acetamide | 65% |

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, yielding substituted benzothiophenes:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 200°C, Cu powder | 7-Bromo-3-methyl-1-benzothiophene | 60% |

Nucleophilic Aromatic Substitution

The electron-deficient 7-bromo position undergoes substitution with nucleophiles (Table 2):

Key Mechanistic Insight :

-

TfOH protonates the carbonyl, enhancing electrophilicity at C7 for nucleophilic attack .

-

Palladium catalysis enables coupling with amines/heterocycles .

Cross-Coupling Reactions

The bromo group participates in palladium-mediated couplings (Table 3):

Cyclization and Condensation

The acetic acid moiety facilitates ring formation (Table 4):

Mechanistic Pathway :

Oxidation and Reduction

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (KMnO₄) | H₂O, 80°C | 2-(7-Bromo-1-benzothiophen-3-yl)glycolic acid | 55% | |

| Reduction (H₂/Pd-C) | EtOH, RT | 2-(7-Hydroxy-1-benzothiophen-3-yl)acetic acid | 90% |

Scientific Research Applications

Biological Activities

The biological activities of 2-(7-Bromo-1-benzothiophen-3-yl)acetic acid are primarily linked to its interactions with cellular targets involved in disease processes.

Anticancer Activity

Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds derived from benzothiophene have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The growth inhibition concentrations (GI50 values) of related compounds have been reported to be in the micromolar range, suggesting that this compound may also possess similar anticancer potential .

Antimicrobial Properties

Benzothiophene derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Carboxylic acids, such as this compound, are known for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of benzothiophene derivatives in preclinical models:

Potential Therapeutic Applications

The diverse biological activities of this compound position it as a promising candidate for several therapeutic applications:

Cancer Therapy

Given its anticancer properties, further exploration into its mechanism of action could lead to the development of novel chemotherapeutic agents targeting specific cancer types.

Antibiotic Development

The antimicrobial activity against resistant strains highlights its potential as a lead compound for new antibiotics, addressing the growing concern of antibiotic resistance.

Treatment of Inflammatory Diseases

Its anti-inflammatory effects may be harnessed in the formulation of drugs aimed at treating conditions like arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Heterocycle and Substituent Effects

- Target Compound: The benzothiophene core contains a sulfur atom, which enhances electron delocalization compared to oxygen in benzofuran analogs.

- 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid () : Features a benzofuran core (oxygen heteroatom) with bromine at position 5 and a methylsulfanyl group at position 3. The sulfur in the methylsulfanyl group introduces steric bulk and moderate electron-donating effects, contrasting with the sulfur in the benzothiophene ring of the target compound .

- 2-(3-Bromo-4-methoxyphenyl)acetic Acid () : A phenylacetic acid derivative with bromine at position 3 and a methoxy group at position 4. The methoxy group is electron-donating, counterbalancing the electron-withdrawing bromine. The absence of a heterocyclic ring reduces aromatic stabilization compared to benzothiophene analogs .

- The bromine at position 6 and acetic acid group at position 3 create distinct electronic effects compared to benzothiophene-based systems .

Bromine Position and Reactivity

- Bromine at position 7 in the target compound may deactivate the ring toward electrophilic substitution, directing further reactions to meta or para positions. In contrast, bromine at position 3 in phenylacetic acid () or position 5 in benzofuran derivatives () alters regioselectivity in synthetic pathways .

Physical and Chemical Properties

Hydrogen Bonding and Solubility

- Target Compound : Likely forms hydrogen-bonded dimers via the carboxylic acid group, similar to 2-(3-bromo-4-methoxyphenyl)acetic acid (), which exhibits centrosymmetric R₂²(8) dimers. This motif enhances crystallinity but reduces aqueous solubility .

- 2-(6-Bromo-1H-indazol-3-yl)acetic Acid : The indazole nitrogen atoms can participate in additional hydrogen bonding, improving solubility in polar aprotic solvents .

Melting Points and Stability

- Limited data are available for the target compound, but analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid (mp ~150–155°C) suggest that bromine and hydrogen bonding elevate melting points compared to non-brominated analogs. Benzothiophene’s sulfur atom may further increase thermal stability due to enhanced aromaticity .

Biological Activity

2-(7-Bromo-1-benzothiophen-3-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 1532773-99-1 |

| Molecular Formula | C10H7BrO2S |

| Molecular Weight | 271.1 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its structural features, including the bromine atom and the benzothiophene ring. These components enhance its binding affinity to specific molecular targets, which may include enzymes and receptors involved in various biological processes. Current research is focused on elucidating the exact pathways through which this compound exerts its effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses notable anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and renal cancer cells. For instance, a study reported an IC50 value in the range of 45–74 nM against MCF-7 (breast cancer) cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like etoposide .

Comparative Studies

To understand the efficacy of this compound better, it can be compared with other benzothiophene derivatives:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 45–74 | Anticancer |

| Etoposide | 6.71–23 | Anticancer |

| 2-(2-bromo-1-benzothiophen-3-yl)acetic acid | TBD | TBD |

| 2-(7-chloro-1-benzothiophen-3-yl)acetic acid | TBD | TBD |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that this compound displayed a selective inhibition of Topoisomerase II, a crucial enzyme in DNA replication and repair processes in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines .

- Antimicrobial Effects : In another investigation, this compound was assessed for its antibacterial properties against resistant strains of bacteria. Results indicated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent against infections caused by resistant pathogens .

- Neuroprotective Potential : Preliminary studies have also suggested that derivatives of benzothiophene compounds may exhibit neuroprotective effects by inhibiting human monoamine oxidase (hMAO), which is implicated in neurodegenerative diseases like Parkinson's disease .

Q & A

Q. What are the recommended synthetic routes for 2-(7-Bromo-1-benzothiophen-3-yl)acetic acid, and how can purity be optimized?

The synthesis typically involves bromination of a benzothiophene precursor followed by acetic acid side-chain introduction. Key steps include:

- Bromination : Electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) under controlled conditions (e.g., DCM solvent, 0–5°C) to achieve regioselectivity at the 7-position .

- Side-chain attachment : Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acids) to introduce the acetic acid moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : ¹H/¹³C NMR to confirm bromine’s deshielding effects (e.g., 7-bromo substituent causes upfield/downfield shifts in adjacent protons) and acetic acid proton integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.95 for C₁₀H₈BrO₂S) .

- X-ray Crystallography : For absolute configuration determination, particularly if crystallized from ethanol/water mixtures .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert gas (argon) in amber vials at 0–4°C to prevent degradation via bromine dissociation or oxidation. Desiccants (e.g., silica gel) are critical to avoid hygroscopic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition IC₅₀ values)?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant vs. tissue-extracted).

- Control compounds : Include known inhibitors (e.g., indomethacin for COX studies) to benchmark activity .

- Dose-response curves : Perform triplicate measurements with nonlinear regression to calculate robust IC₅₀ values .

Q. What experimental designs are recommended for studying its role as a kinase inhibitor?

- Kinase selectivity profiling : Use a panel of 50+ kinases (e.g., EGFR, JAK2) to identify off-target effects.

- Cellular assays : Measure phosphorylation inhibition via Western blot (e.g., p-ERK levels in HeLa cells) .

- Molecular docking : Validate binding modes using crystal structures of target kinases (e.g., PDB 1M17) to guide SAR modifications .

Q. How can regioselective functionalization of the benzothiophene core be achieved?

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to model SNAr (nucleophilic aromatic substitution) at the 7-bromo site.

- Hammett constants : Correlate substituent effects (σ values) with reaction rates in DMSO/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.